Superior Potency: Fluoromevalonate's 10 nM Ki vs. Di- and Tri-fluorinated Analogs in MVD Inhibition
Fluoromevalonate (6-fluoromevalonate) inhibits mevalonate 5-pyrophosphate decarboxylase (MVD) with a Ki of 10 nM, demonstrating significantly greater potency compared to 6,6-difluoromevalonate and 6,6,6-trifluoromevalonate, which inhibit the conversion of mevalonate to cholesterol in rat liver homogenates with an IC50 range of 0.01-1.0 mM [1][2].
| Evidence Dimension | Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 10 nM |
| Comparator Or Baseline | 6,6-difluoromevalonate and 6,6,6-trifluoromevalonate: IC50 = 0.01-1.0 mM |
| Quantified Difference | ~1000-fold to 100,000-fold lower Ki |
| Conditions | Partially purified rat liver mevalonate 5-pyrophosphate decarboxylase (for Ki); rat liver homogenates (for IC50) |
Why This Matters
This extreme difference in potency (nM vs. mM range) means Fluoromevalonate achieves effective enzyme inhibition at concentrations orders of magnitude lower than its di- and tri-fluorinated analogs, reducing off-target effects and reagent cost in experimental setups.
- [1] Reardon JE, et al. Inhibition of cholesterol biosynthesis by fluorinated mevalonate analogues. Biochemistry. 1987;26(15):4717-22. View Source
- [2] Kondratov I. New synthetic approach to mevalonate and mevaldate fluoroanalogues. Tetrahedron: Asymmetry. 2007;18(16):1918-25. View Source
